
Cyclopropaneacetic acid, 2-methylene-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetic acid, 2-methylene-, (S)- is a chemical compound with the molecular formula C₆H₈O₂. It is known for its unique structure, which includes a cyclopropane ring and a methylene group. This compound is found in nature, particularly in the seeds of lychee (Litchi chinensis) and is also a toxic metabolite in mammalian digestion after consuming hypoglycin, a rare amino acid present in unripe ackee fruit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetic acid, 2-methylene-, (S)- typically involves the reaction of cyclopropane derivatives with acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced catalysts and controlled reaction conditions to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropaneacetic acid, 2-methylene-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylene group into a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Cyclopropaneacetic acid, 2-methylene-, (S)-, such as carboxylated, reduced, and substituted compounds.
Aplicaciones Científicas De Investigación
Cyclopropaneacetic acid, 2-methylene-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the inhibition of β-oxidation of fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic uses and toxicological effects.
Mecanismo De Acción
The mechanism of action of Cyclopropaneacetic acid, 2-methylene-, (S)- involves its interaction with coenzyme A and carnitine, forming non-metabolizable esters. This interaction leads to a decrease in the bioavailability of these cofactors, inhibiting the β-oxidation of fatty acids and gluconeogenesis. The compound also inhibits the dehydrogenation of Acyl-CoA dehydrogenases, further affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylene cyclopropyl acetic acid: Found in lychee seeds and has similar toxic effects.
Cyclopropylacetic acid: Another cyclopropane derivative with different functional groups.
Dihydrosterculic acid: A cyclopropane fatty acid found in various plants
Uniqueness
Cyclopropaneacetic acid, 2-methylene-, (S)- is unique due to its specific structure, which includes both a cyclopropane ring and a methylene group. This combination gives it distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
125873-65-6 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-[(1S)-2-methylidenecyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)/t5-/m0/s1 |
Clave InChI |
QJBXAEKEXKLLLZ-YFKPBYRVSA-N |
SMILES isomérico |
C=C1C[C@H]1CC(=O)O |
SMILES canónico |
C=C1CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
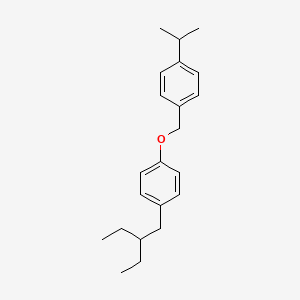
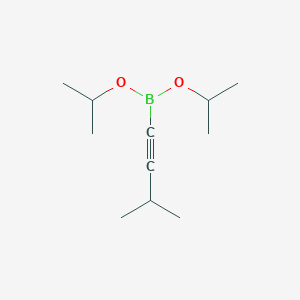
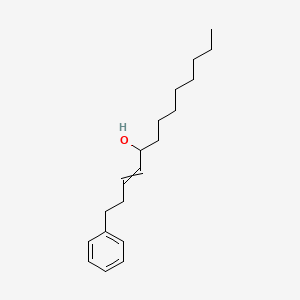
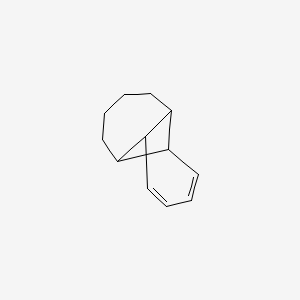
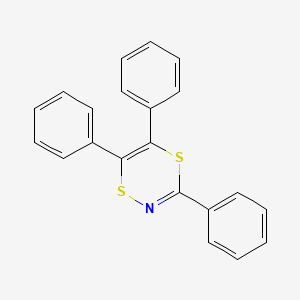
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)

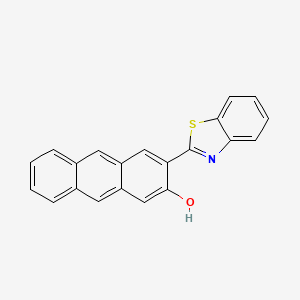
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
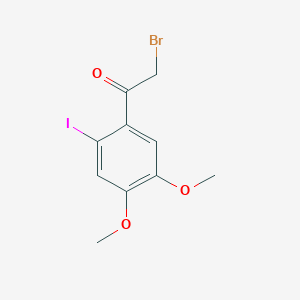
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
